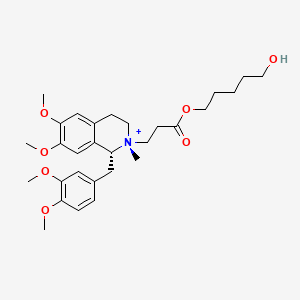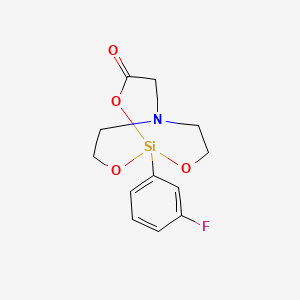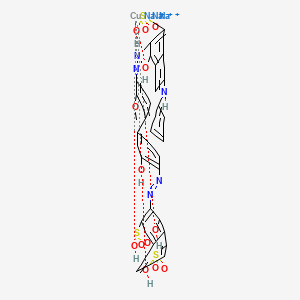
5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a complex organic compound that features a piperazine ring, a nitrofuran moiety, and an oxazolidinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with an allyl amine and reacting it with a suitable dihaloalkane to form the piperazine ring.
Introduction of the Nitro Group: Nitration of a furan derivative to introduce the nitro group.
Formation of the Oxazolidinone Core: Cyclization reactions involving amino alcohols and carbonyl compounds to form the oxazolidinone ring.
Coupling Reactions: Combining the piperazine, nitrofuran, and oxazolidinone intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The allyl group on the piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation Products: Nitroso or hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone would depend on its specific biological activity. Generally, compounds with nitrofuran and oxazolidinone moieties can interact with bacterial ribosomes, inhibiting protein synthesis. The piperazine ring might enhance binding affinity to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Uniqueness
5-(4-Allyl-1-piperazinyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to the combination of its structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other compounds.
Propriétés
Numéro CAS |
94462-20-1 |
|---|---|
Formule moléculaire |
C15H19N5O5 |
Poids moléculaire |
349.34 g/mol |
Nom IUPAC |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-(4-prop-2-enylpiperazin-1-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19N5O5/c1-2-5-17-6-8-18(9-7-17)14-11-19(15(21)25-14)16-10-12-3-4-13(24-12)20(22)23/h2-4,10,14H,1,5-9,11H2/b16-10+ |
Clé InChI |
YMXBDJBEODJZKM-MHWRWJLKSA-N |
SMILES isomérique |
C=CCN1CCN(CC1)C2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C=CCN1CCN(CC1)C2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)








